![molecular formula C5H4N4O2 B1370281 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 40769-81-1](/img/structure/B1370281.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound . It’s a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CDK2 Inhibition
It has been used in the design and synthesis of novel compounds targeting CDK2 (Cyclin-dependent kinase 2), which is a potential therapeutic target for cancer treatment .
Energetic Materials Research
The compound has been explored in the research of heat-resistant explosives as part of novel fused-ring energetic compounds .
Synthesis of Polycyclic Heterocycles
It serves as a condensation partner in the synthesis of polycyclic heterocycles, which are structures present in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione interacts with its targets by inhibiting their activity. It significantly inhibits CDK2, leading to cell cycle arrest . It also inhibits HPK1, which results in enhanced antitumor immunity .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest, preventing the proliferation of cancer cells. By inhibiting HPK1, it affects the T-cell receptor signaling pathway, enhancing the immune response against tumor cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione leads to significant cell cycle arrest and apoptosis induction within cancer cells . The inhibition of HPK1 enhances the immune response against tumor cells .
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 |
Source
|
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 |
Source
|
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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